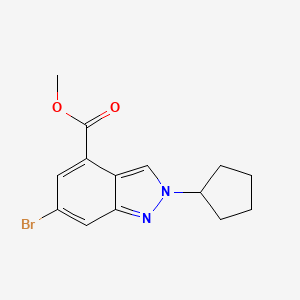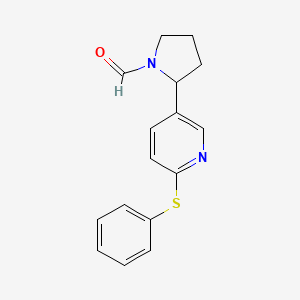![molecular formula C14H26N2O3 B11821819 tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[55]undecane-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves the reaction of N-Benzyl-4-piperidone with tert-butyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound . The reaction conditions usually involve temperatures ranging from 0°C to room temperature and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C14H26N2O3 |
|---|---|
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
tert-butyl (6S,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14-/m0/s1 |
InChI-Schlüssel |
UVNQOHDCZZUHKK-FZMZJTMJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCCC[C@@H]2N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)




![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B11821799.png)

